molecular formula C7H5Cl3O2S B1351252 2,4-Dichloro-6-methylbenzenesulfonyl chloride CAS No. 175278-26-9

2,4-Dichloro-6-methylbenzenesulfonyl chloride

Cat. No.: B1351252
CAS No.: 175278-26-9
M. Wt: 259.5 g/mol
InChI Key: LHMUXGRPLOUXAY-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methylbenzenesulfonyl chloride (CAS 175278-26-9) is a high-purity chemical intermediate of significant value in organic and medicinal chemistry research. This compound is a benzenesulfonyl chloride derivative characterized by its molecular formula of C 7 H 5 Cl 3 O 2 S and a molecular weight of 259.54 g/mol . Its structure features chlorine substituents at the 2 and 4 positions and a methyl group at the 6 position of the benzene ring, which influences its reactivity and the properties of resulting molecules. Its primary research application is as a versatile building block for the synthesis of sulfonamide derivatives through reactions with primary and secondary amines . Sulfonamides represent a critical class of compounds in drug discovery, known for a wide spectrum of biological activities. Specifically, this reagent has been utilized as a key precursor in the design and synthesis of novel chalcone-sulfonamide hybrid molecules, which are being investigated for their potent anticancer properties . Studies have shown that such hybrids can induce apoptosis in cancer cells by arresting the cell cycle, depolarizing the mitochondrial membrane, and activating key caspases . Researchers also value this reagent for creating compounds screened for other activities, including enzyme inhibition and antioxidant effects. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate precautions, as it is classified as corrosive and causes severe skin burns and eye damage .

Properties

IUPAC Name

2,4-dichloro-6-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O2S/c1-4-2-5(8)3-6(9)7(4)13(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMUXGRPLOUXAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384240
Record name 2,4-dichloro-6-methylbenzenesulfonyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID90384240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-26-9
Record name 2,4-Dichloro-6-methylbenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175278-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dichloro-6-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-methylbenzenesulfonyl chloride typically involves the chlorination of 2,4-dichloro-6-methylbenzenesulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete conversion of the sulfonic acid to the sulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-methylbenzenesulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,4-dichloro-6-methylbenzenesulfonic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding sulfinyl chloride under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases such as sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonothioates: Formed from the reaction with thiols.

    2,4-Dichloro-6-methylbenzenesulfonic acid: Formed from hydrolysis.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Synthesis

  • Intermediate for Drug Development : This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. For example, it has been used to create sulfonamide derivatives that exhibit significant biological activity against cancer cells and other diseases .
  • Anticancer Agents : Recent studies have highlighted its potential in developing new anticancer agents by modifying its structure to enhance efficacy against specific cancer cell lines .

2. Agrochemical Production

  • Herbicides and Pesticides : The compound is also employed in the formulation of agrochemicals, including herbicides and pesticides. Its ability to form stable intermediates allows for the design of effective agricultural chemicals that target specific pests or weeds .

3. Biological Research

  • Enzyme Inhibition Studies : Research has demonstrated that derivatives of 2,4-Dichloro-6-methylbenzenesulfonyl chloride can inhibit enzymes such as α-glucosidase and acetylcholinesterase, making them candidates for therapeutic applications in diabetes and Alzheimer's disease .

Case Studies

StudyApplicationFindings
Anticancer ActivityCompounds derived from this compound showed significant cytotoxic effects on various cancer cell lines, with IC50 values ranging from 0.89 to 9.63 µg/mL.
Enzyme InhibitionNew sulfonamide derivatives were synthesized and tested for their ability to inhibit α-glucosidase and acetylcholinesterase, showing promising results for diabetes and Alzheimer's treatment.
Drug DevelopmentThe compound was modified to enhance its anticancer properties, demonstrating a significant reduction in cell viability in treated cancer cell lines.

Industrial Applications

1. Dyes and Pigments

  • The compound is utilized in producing dyes and pigments due to its reactive sulfonyl group, which can form stable bonds with various substrates.

2. Chemical Intermediates

  • It acts as a precursor for synthesizing other chemical compounds used across different industries, including electronics and materials science.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-methylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonyl derivatives through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

Substituent Analysis

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Electronic Effects
This compound 2-Cl, 4-Cl, 6-CH₃ C₇H₅Cl₂O₂S 239.14 Electron-withdrawing Cl groups increase sulfonyl chloride reactivity; methyl group introduces steric hindrance .
p-Chlorobenzenesulfonyl chloride 4-Cl C₆H₄Cl₂O₂S 211.06 Single Cl substituent provides moderate electron withdrawal, enhancing reactivity compared to non-halogenated analogs .
4-Ethylbenzenesulfonyl chloride 4-C₂H₅ C₈H₉ClO₂S 220.72 Ethyl group donates electrons via inductive effects, reducing sulfonyl chloride reactivity relative to Cl-substituted derivatives .
2-Methoxy-4,6-dimethylbenzenesulfonyl chloride 2-OCH₃, 4-CH₃, 6-CH₃ C₉H₁₁ClO₃S 234.70 Methoxy group (–OCH₃) is electron-donating, reducing electrophilicity; methyl groups increase steric bulk .
2,4,5-Trifluorobenzenesulfonyl chloride 2-F, 4-F, 5-F C₆H₂ClF₃O₂S 244.60 Strong electron-withdrawing F substituents significantly enhance reactivity toward nucleophiles .
4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride 4-OCH₃, 2,3,6-CH₃ C₁₀H₁₃ClO₃S 260.78 Methoxy directs reactions to specific ring positions; multiple methyl groups hinder nucleophilic attack .

Reactivity Trends

  • Electron-withdrawing groups (Cl, F): Enhance the electrophilicity of the sulfonyl chloride group, accelerating reactions with nucleophiles. For example, trifluorobenzenesulfonyl chlorides exhibit higher reactivity than chloro- or methyl-substituted analogs due to fluorine’s strong inductive effect .
  • Electron-donating groups (CH₃, OCH₃): Reduce reactivity by destabilizing the transition state during nucleophilic substitution. Methoxy groups also introduce steric and electronic directing effects .
  • Steric hindrance: Methyl or ethyl groups at ortho positions (e.g., 6-CH₃ in this compound) can slow reactions by blocking access to the sulfonyl chloride site .

Reaction Yields and Conditions

Compound Name Example Reaction Yield Key Observations
This compound Reaction with tert-butylamine to form sulfonamide 79% High yield despite steric hindrance from the 6-CH₃ group .
p-Chlorobenzenesulfonyl chloride Sulfonamide synthesis with aniline 85% Higher yield due to minimal steric hindrance .
2,4,5-Trifluorobenzenesulfonyl chloride Preparation of fluorinated sulfonamides 90% Enhanced reactivity from fluorine substituents improves efficiency .

Biological Activity

2,4-Dichloro-6-methylbenzenesulfonyl chloride is an important compound in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, focusing on anticancer, antimicrobial, and enzyme inhibition properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of sulfonyl chlorides. Its structure can be represented as follows:

C7H6Cl2O2S\text{C}_7\text{H}_6\text{Cl}_2\text{O}_2\text{S}

This compound features a sulfonyl group (SO2Cl-SO_2Cl) attached to a chlorinated aromatic ring, which is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer effects. For instance, a study involving chalcone derivatives containing this sulfonamide moiety showed notable cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), HL-60 (acute promyelocytic leukemia), and AGS (gastric adenocarcinoma) cells. The IC50 values ranged from 0.89 to 9.63 µg/mL , indicating potent activity against these cell lines .

The anticancer mechanism involves:

  • Cell Cycle Arrest : Compounds induced cell cycle arrest in the subG0 phase, indicating apoptosis.
  • Mitochondrial Depolarization : The compounds triggered mitochondrial membrane depolarization.
  • Caspase Activation : Activation of caspases-8 and -9 was observed, which are critical for the apoptotic pathway .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been explored. A series of synthesized hydrazones based on this compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 7.81 to 15.62 µg/mL , demonstrating their potential as antimicrobial agents .

Enzyme Inhibition

The sulfonamide moiety in this compound is known to inhibit various enzymes through electrostatic interactions with protein residues at the active site. Key enzymes inhibited include:

  • Tyrosinase
  • α-glucosidase
  • Acetylcholinesterase

These interactions contribute to the compound's broad spectrum of biological activities .

Study 1: Anticancer Effects

A detailed investigation into the anticancer effects of a derivative containing this compound revealed that at a concentration of 10 µg/mL , late apoptotic and dead cell percentages increased significantly:

  • Late apoptotic cells: 49.90% ± 2.07%
  • Dead cells: 22.16% ± 2.04%
    This study highlighted the compound's potential in cancer treatment through targeted apoptosis .

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activity, various derivatives were tested against standard bacterial strains. The most effective derivative showed an MIC of 7.81 µg/mL , suggesting strong potential for further development as an antimicrobial agent .

Summary Table of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AnticancerHeLa0.89–9.63 µg/mL
AnticancerHL-600.89–9.63 µg/mL
AnticancerAGS0.89–9.63 µg/mL
AntimicrobialGram-positive bacteria7.81–15.62 µg/mL
Enzyme InhibitionTyrosinaseVarious IC50 values

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2,4-Dichloro-6-methylbenzenesulfonyl chloride, and how can the purity of the product be optimized?

  • Methodological Answer : The synthesis typically involves sulfonation and chlorination of a methyl-substituted benzene precursor. A representative procedure involves reacting 2,4-dichloro-6-methylbenzenesulfonic acid with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Purity optimization includes:

  • Recrystallization : Use non-polar solvents (e.g., hexane) to remove unreacted starting materials.
  • TLC Monitoring : Employ hexane:ethyl acetate (6:1) to track reaction progress and confirm product homogeneity .
  • Analytical Validation : Confirm purity via ¹H NMR (e.g., δ 2.71 ppm for methyl group, δ 7.21–7.40 ppm for aromatic protons) and mass spectrometry (e.g., m/z 240 [M-56]+ fragment) .

Q. What are the recommended storage conditions and handling precautions for this compound?

  • Methodological Answer :

  • Storage : Store at 2–8°C in airtight, moisture-resistant containers to prevent hydrolysis. Desiccants like silica gel should be included .
  • Handling : Use impervious gloves (e.g., nitrile), sealed goggles, and fume hoods to avoid inhalation or skin contact. Ventilation is critical due to its strong odor and irritancy .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Identifies methyl (δ ~2.7 ppm) and aromatic protons (δ ~7.2–7.4 ppm). Splitting patterns confirm substitution .
  • Mass Spectrometry (MS) : Detects molecular ion clusters (e.g., m/z 240 [M-56]+) and fragmentation pathways .
  • Elemental Analysis : Validates C, H, N, and S content (e.g., C: 44.60%, H: 5.10%, N: 4.73%) .

Advanced Research Questions

Q. How can reaction conditions be optimized for sulfonylation of amines using this compound?

  • Methodological Answer :

  • Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to minimize side reactions.
  • Stoichiometry : Maintain a 1:1.2 molar ratio of amine to sulfonyl chloride to ensure complete conversion.
  • Temperature Control : Reactions at 0–5°C reduce thermal degradation; room temperature is sufficient for less reactive amines .
  • Workup : Quench excess sulfonyl chloride with ice-water and extract products with ethyl acetate .

Q. How to resolve discrepancies between experimental NMR data and theoretical predictions for derivatives?

  • Methodological Answer :

  • Deuterated Solvents : Ensure proper solvent selection (e.g., CDCl₃) to avoid peak shifts from residual protons.
  • Impurity Analysis : Use HPLC or GC-MS to detect byproducts (e.g., hydrolysis products).
  • Cross-Validation : Compare with X-ray crystallography (via SHELX refinement) or computational NMR simulations (e.g., DFT) .

Q. How can X-ray crystallography with SHELX software determine crystal structures of derivatives?

  • Methodological Answer :

  • Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) for accurate phase determination.
  • SHELXL Refinement : Apply twin refinement for twinned crystals and anisotropic displacement parameters for non-H atoms. Validate with R-factor convergence (<5%) .
  • Structure Validation : Check via CIF files using PLATON or Mercury to confirm bond lengths/angles .

Q. How to design multi-step syntheses using this compound as an intermediate?

  • Methodological Answer :

  • Protecting Groups : Use tert-butyl groups (as in N-tert-Butyl derivatives) to stabilize reactive intermediates .
  • Sequential Functionalization : Perform sulfonylation first, followed by nucleophilic substitution or coupling reactions.
  • Critical Control Points : Monitor each step via TLC and isolate intermediates via column chromatography (silica gel, hexane:EtOAc gradient) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2,4-Dichloro-6-methylbenzenesulfonyl chloride
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